molecular formula C8H9NO2S B1626326 6-(Methylthio)benzo[d][1,3]dioxol-5-amine CAS No. 68560-13-4

6-(Methylthio)benzo[d][1,3]dioxol-5-amine

Cat. No. B1626326
CAS RN: 68560-13-4
M. Wt: 183.23 g/mol
InChI Key: KZYYOGXFDFRKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(Methylthio)benzo[d][1,3]dioxol-5-amine” is a chemical compound with the molecular formula C8H9NO2S . It has an average mass of 183.228 Da and a mono-isotopic mass of 183.035400 Da . This compound is not intended for human or veterinary use, but for research purposes only.


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of “6-(Methylthio)benzo[d][1,3]dioxol-5-amine” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures of related compounds have been analyzed using the single crystal X-ray diffraction method (SCXRDM) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Methylthio)benzo[d][1,3]dioxol-5-amine” can be analyzed using various techniques. For instance, its molecular formula is C8H9NO2S, and it has an average mass of 183.228 Da and a mono-isotopic mass of 183.035400 Da .

Scientific Research Applications

  • Detection of Carcinogenic Lead

    • Scientific Field: Analytical Chemistry
    • Application Summary: The compound (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH), which is structurally similar to “6-(Methylthio)benzo[d][1,3]dioxol-5-amine”, was synthesized and used for the detection of carcinogenic lead .
    • Methods of Application: BDMMBSH was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH). The BDMMBSH compounds were used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .
    • Results: A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of BDMMBSH on a GCE with the conducting polymer matrix Nafion (NF). The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively .
  • Anticancer Evaluation

    • Scientific Field: Medicinal Chemistry
    • Application Summary: A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties, which are structurally similar to “6-(Methylthio)benzo[d][1,3]dioxol-5-amine”, were synthesized and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
    • Methods of Application: The compounds were synthesized via a Pd-catalyzed C-N cross-coupling .
    • Results: A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
  • Anti-tubercular Activity

    • Scientific Field: Medicinal Chemistry
    • Application Summary: 6-(benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole, a compound structurally similar to “6-(Methylthio)benzo[d][1,3]dioxol-5-amine”, was synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
    • Methods of Application: The compound was synthesized and its anti-tubercular activity was evaluated using the MABA assay .
    • Results: The results of this study were not provided in the search results .
  • Synthesis of Organo Selenium Compounds

    • Scientific Field: Organometallic Chemistry
    • Application Summary: A novel benzo[d][1,3]dioxole incorporated diselenide was synthesized using a direct and concise method .
    • Methods of Application: The compound 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was synthesized and then transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite .
    • Results: The synthesized compounds were characterized by elemental analysis and various spectroscopic techniques .
  • Antimicrobial Evaluation

    • Scientific Field: Medicinal Chemistry
    • Application Summary: Benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized and evaluated for their in vitro antimicrobial activity .
    • Methods of Application: The compounds were synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent .
    • Results: Among the newly synthesized compounds, some showed excellent antifungal and antibacterial activity when compared to other compounds .
  • Antitumor Evaluation

    • Scientific Field: Medicinal Chemistry
    • Application Summary: A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .
    • Methods of Application: The specific methods of synthesis and evaluation were not provided in the search results .
    • Results: The results of this study were not provided in the search results .
  • Synthesis of Organo Selenium Compounds

    • Scientific Field: Organometallic Chemistry
    • Application Summary: A novel benzo[d][1,3]dioxole incorporated diselenide was synthesized using a direct and concise method .
    • Methods of Application: The compound 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was synthesized and then transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite .
    • Results: The synthesized compounds were characterized by elemental analysis and various spectroscopic techniques .
  • Antimicrobial Evaluation

    • Scientific Field: Medicinal Chemistry
    • Application Summary: Benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized and evaluated for their in vitro antimicrobial activity .
    • Methods of Application: The compounds were synthesized by the reaction of chalcones with phenyl hydrazine in presence of absolute alcohol as a solvent .
    • Results: Among the newly synthesized compounds, some showed excellent antifungal and antibacterial activity when compared to other compounds .
  • Antitumor Evaluation

    • Scientific Field: Medicinal Chemistry
    • Application Summary: A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .
    • Methods of Application: The specific methods of synthesis and evaluation were not provided in the search results .
    • Results: The results of this study were not provided in the search results .

properties

IUPAC Name

6-methylsulfanyl-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-12-8-3-7-6(2-5(8)9)10-4-11-7/h2-3H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYYOGXFDFRKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1N)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507127
Record name 6-(Methylsulfanyl)-2H-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylthio)benzo[d][1,3]dioxol-5-amine

CAS RN

68560-13-4
Record name 6-(Methylsulfanyl)-2H-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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